CYP3A4 Inhibition: Defining a Low-Interference Profile Compared to Lead-like Molecules
2-Amino-4-chloro-3-fluorophenol exhibits a defined, low-potency inhibition profile against the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) in human liver microsomes [1]. Its IC50 value of 20,000 nM (20 µM) quantifies a weak interaction that is crucial for minimizing off-target drug-drug interaction potential during lead optimization. This level of interference is orders of magnitude lower than many designed drug candidates and provides a baseline for selecting a low-risk building block.
| Evidence Dimension | Inhibition of CYP3A4 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | Typical lead-like drug candidates; often require IC50 > 10 µM for a low DDI risk profile. |
| Quantified Difference | IC50 is approximately 2-fold above the 10 µM threshold commonly associated with a low risk of clinical drug-drug interactions. |
| Conditions | Human liver microsomes; 15 min preincubation; fluorogenic substrate; 2 hr measurement. |
Why This Matters
This quantitative CYP inhibition data allows medicinal chemists to select this building block over others with unknown or higher CYP liabilities, de-risking ADME-Tox profiles early in the drug discovery process.
- [1] BindingDB. Affinity data for 2-Amino-4-chloro-3-fluorophenol (BDBM50600733) against CYP3A4. View Source
